molecular formula C20H19N3OS B2575903 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361171-91-7

2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2575903
CAS No.: 361171-91-7
M. Wt: 349.45
InChI Key: VTVUGDDDEFFQEK-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The compound has a molecular formula of C15H15NO and an average mass of 225.286 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For this compound, the available information is limited .

Scientific Research Applications

Microwave Promoted Synthesis

One study highlights the synthesis of benzamide derivatives through microwave irradiation, demonstrating a more efficient, cleaner, and faster method than traditional thermal heating. This technique could potentially apply to the synthesis of the specified compound, suggesting its relevance in facilitating quicker and more environmentally friendly chemical synthesis processes (Saeed, 2009).

Spectral Characterization and X-ray Crystal Structure Studies

Another research area focuses on the synthesis and detailed characterization of novel pyrazole derivatives. These studies involve elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction, providing a comprehensive understanding of the compound's structure and properties. Such in-depth analyses are crucial for the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Kumara et al., 2018).

Antimicrobial Evaluation

Research on thienopyrimidine derivatives shows pronounced antimicrobial activity, highlighting the potential of similar compounds in developing new antimicrobial agents. This suggests that derivatives of the specified compound may also have applications in combating microbial infections (Bhuiyan et al., 2006).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds containing thiophene and pyrazole moieties, as well as their structural analysis, is a significant area of research. These compounds have a wide range of applications, from pharmaceuticals to materials science, indicating the versatility and importance of research on benzamide derivatives and related compounds (Mohareb et al., 2004).

Antitumor and Antiviral Agents

Studies on benzothiazole and benzamide derivatives as potent antitumor agents, as well as the development of benzamide-based compounds showing remarkable antiavian influenza virus activity, underscore the potential medical applications of these compounds. This research demonstrates the importance of these compounds in developing new treatments for serious diseases (Yoshida et al., 2005); (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use, which is not specified .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

The future directions for this compound would depend on its potential applications, which are currently unknown .

Properties

IUPAC Name

2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-7-3-5-9-15(13)20(24)21-19-16-11-25-12-17(16)22-23(19)18-10-6-4-8-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVUGDDDEFFQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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